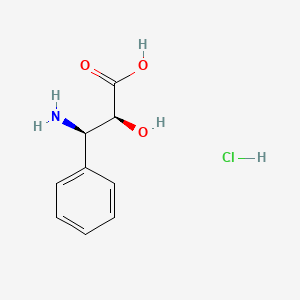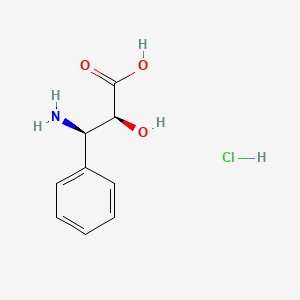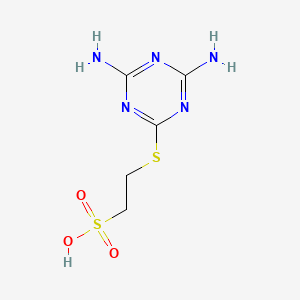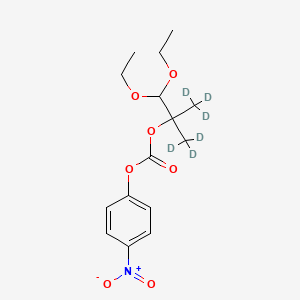
2-(1,1-Diethoxy-2-methyl)propyl 4'-Nitrophenyl Carbonate-d6
Descripción general
Descripción
2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate-d6 is a labeled analogue of 2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate. This compound is used primarily in the preparation of Docetaxel Metabolites. It is characterized by its molecular formula C15H15D6NO7 and a molecular weight of 333.37 g/mol.
Métodos De Preparación
The synthesis of 2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate-d6 involves the reaction of 2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate with deuterium oxide (D2O) under specific conditions to incorporate deuterium atoms into the molecule. The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, or ethyl acetate, and the reaction is carried out at controlled temperatures to ensure the incorporation of deuterium.
Análisis De Reacciones Químicas
2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate-d6 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate-d6 has several scientific research applications:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo.
Medicine: It is used in the preparation of Docetaxel Metabolites, which are important in cancer treatment.
Industry: The compound is used as a standard for environmental pollutant detection in air, water, soil, sediment, and food.
Mecanismo De Acción
The mechanism of action of 2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate-d6 involves its role as an intermediate in the preparation of Docetaxel Metabolites. These metabolites interact with microtubules in cancer cells, inhibiting their function and leading to cell death. The molecular targets include tubulin, and the pathways involved are related to cell cycle arrest and apoptosis.
Comparación Con Compuestos Similares
2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate-d6 is unique due to its deuterium labeling, which makes it useful in metabolic studies. Similar compounds include:
- 2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate (unlabeled)
- Carbonic acid, 2,2-diethoxy-1,1-dimethylethyl 4-nitrophenyl ester These compounds share similar structures but lack the deuterium labeling, which limits their use in certain types of research.
Propiedades
IUPAC Name |
[1,1,1,3,3,3-hexadeuterio-2-(diethoxymethyl)propan-2-yl] (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO7/c1-5-20-13(21-6-2)15(3,4)23-14(17)22-12-9-7-11(8-10-12)16(18)19/h7-10,13H,5-6H2,1-4H3/i3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQOVDVGEWOCIA-LIJFRPJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C)(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(OCC)OCC)(C([2H])([2H])[2H])OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


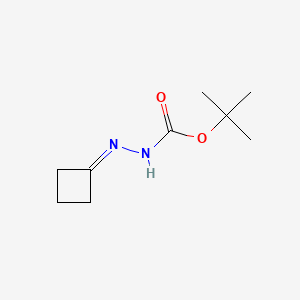
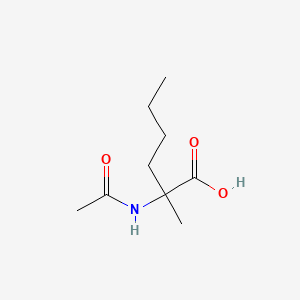
![Pyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-7-mercapto-4-methyl-, [4R-(4-alpha-,7-alpha-,8a-ba-)]- (9](/img/new.no-structure.jpg)
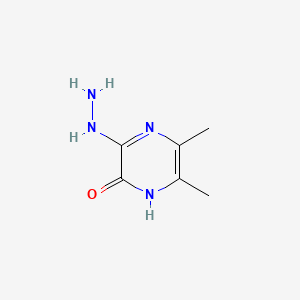
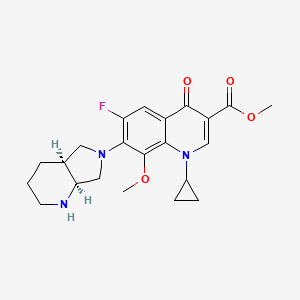

![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil](/img/structure/B587459.png)
